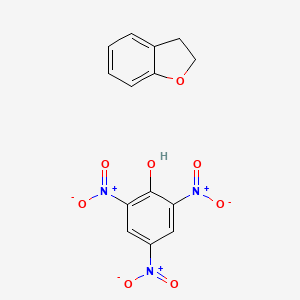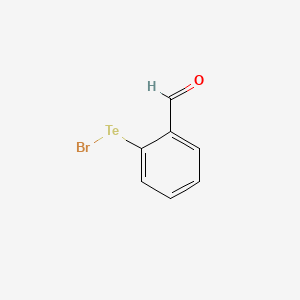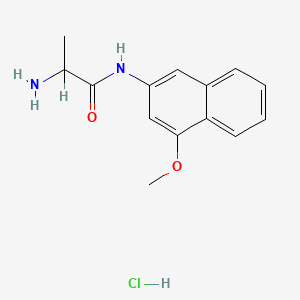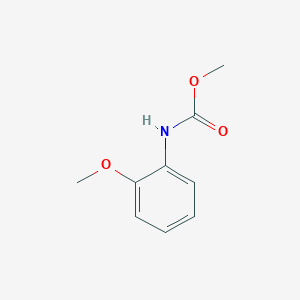
N-Ethylmaleamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-Ethylmaleamic acid can be synthesized through the reaction of maleic anhydride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane under controlled temperature conditions. The reaction proceeds via the formation of an intermediate maleamic acid, which is then converted to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
N-Ethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylmaleimide.
Reduction: Reduction reactions can convert it to N-ethylsuccinamic acid.
Substitution: It can undergo nucleophilic substitution reactions with thiols to form thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiols and other nucleophiles are used under mild conditions.
Major Products Formed
Oxidation: N-ethylmaleimide
Reduction: N-ethylsuccinamic acid
Substitution: Thioether derivatives
科学的研究の応用
N-Ethylmaleamic acid has diverse applications in scientific research:
作用機序
N-Ethylmaleamic acid exerts its effects through various mechanisms:
類似化合物との比較
Similar Compounds
- N-Methylmaleamic acid
- N-Propylmaleamic acid
- N-Butylmaleamic acid
Uniqueness
N-Ethylmaleamic acid is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
128438-93-7 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC名 |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChIキー |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
異性体SMILES |
CCNC(=O)/C=C/C(=O)O |
正規SMILES |
CCNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)











